![molecular formula C22H26N4O3S B384209 4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one CAS No. 618401-00-6](/img/structure/B384209.png)
4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one (CAS: 618401-00-6) is a heterocyclic compound with a complex polycyclic framework. Its molecular formula is C₂₂H₂₆N₄O₃S, and it has a molecular weight of 426.53 g/mol . The core structure comprises a pyrimido[4,5-b]quinolinone system fused with a dihydropyrimidine ring. Key substituents include a 3,4-dimethoxyphenyl group at position 5, a methylsulfanyl group at position 2, and 8,8-dimethyl moieties on the tetrahydropyrimidine ring.
Crystallographic studies reveal that the compound forms hydrogen-bonded sheets via N–H···O and N–H···S interactions, contributing to its stable crystalline lattice .
Actividad Biológica
The compound 4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one (hereafter referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure that includes a pyrimidine core and several functional groups that contribute to its biological activity. The presence of methoxy groups and a methylsulfanyl group enhances its interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinolines exhibit significant antiproliferative activity against various cancer cell lines. Compound A has been evaluated for its effectiveness against several human tumor cell lines, including:
These results indicate that Compound A is particularly potent against breast and lung cancer cell lines.
The mechanisms underlying the antiproliferative effects of Compound A include:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which play critical roles in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that pyrimido[4,5-b]quinolines activate caspase pathways leading to programmed cell death .
- Cell Cycle Arrest : Compound A has been reported to induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle .
Study 1: Antitumor Activity in Vivo
In a recent in vivo study, Compound A was administered to mice bearing xenografts of human breast cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with Compound A.
Study 2: Structure-Activity Relationship (SAR)
A series of structural analogs of Compound A were synthesized to explore the relationship between chemical structure and biological activity. Modifications to the methoxy groups significantly impacted antiproliferative potency, highlighting the importance of these functional groups in enhancing drug efficacy .
Aplicaciones Científicas De Investigación
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives on different cancer cell lines. The results demonstrated that certain derivatives exhibited a marked reduction in cell viability across multiple cancer types, suggesting a potential pathway for developing novel anticancer therapies .
- In Vivo Efficacy : Another investigation focused on quinoline derivatives with similar structural features to our compound. These derivatives displayed promising in vivo efficacy in animal models of cancer, highlighting their potential for further development as therapeutic agents .
Broad-Spectrum Antimicrobial Effects
The compound's structural characteristics may also confer antimicrobial properties. Compounds within the same chemical family have been reported to exhibit activity against various bacterial strains and fungi. This suggests that 4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one could be explored as a candidate for developing new antimicrobial agents.
Research Findings
- Antibacterial Activity : Studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity .
- Fungal Inhibition : There are indications that similar compounds can inhibit the growth of pathogenic fungi such as Candida albicans, which is significant given the rising resistance to conventional antifungal treatments.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-pyrimidoquinolin-6-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, pyrimidoquinoline derivatives are prepared by reacting substituted quinazolinones with acyl chlorides or anhydrides under reflux conditions (e.g., in pyridine or dioxane). Key intermediates are characterized using 1H-NMR, 13C-NMR, and mass spectrometry to confirm structural integrity. Melting points are determined via capillary methods, with discrepancies addressed via differential scanning calorimetry (DSC) .
Q. How is the purity of this compound validated in pharmacological studies?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed to assess purity. Residual solvents are quantified using gas chromatography-mass spectrometry (GC-MS). For structural confirmation, X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodology : Standardized protocols include broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined, with cytotoxicity assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing pyrimidoquinoline derivatives be addressed?
- Methodology : Regioselectivity is influenced by steric and electronic factors. For example, substituents at the 3,4-dimethoxyphenyl group may direct reactivity via resonance effects. Computational modeling (e.g., DFT calculations) predicts electron density distribution, guiding solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., ZnCl2 for cyclization steps) .
Q. What strategies resolve contradictions in melting point data across synthetic batches?
- Methodology : Polymorphism or solvate formation can cause melting point variations. Techniques include:
- Thermogravimetric Analysis (TGA) : Detects solvent retention.
- Powder X-ray Diffraction (PXRD) : Identifies crystalline phases.
- Recrystallization Optimization : Use mixed solvents (e.g., ethanol/water) to isolate stable polymorphs .
Q. How can structure-activity relationships (SAR) be systematically explored for anticancer potential?
- Methodology :
- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate bioactivity.
- In Silico Docking : Target pyrimidoquinoline derivatives against oncogenic kinases (e.g., EGFR, BRAF) using AutoDock Vina.
- Functional Assays : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) and cell cycle arrest using propidium iodide staining .
Q. What advanced techniques validate the compound’s interaction with DNA or proteins?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to DNA G-quadruplexes or histone deacetylases (HDACs).
- Circular Dichroism (CD) : Detects conformational changes in DNA upon binding.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .
Q. Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodology :
- Dose Range : Use logarithmic serial dilutions (e.g., 0.1–100 µM) to capture EC50 values.
- Counter-Screens : Include unrelated targets (e.g., cytochrome P450 enzymes) to assess specificity.
- Transcriptomics : RNA-seq identifies differentially expressed genes at subtoxic doses .
Q. What statistical approaches are critical for analyzing contradictory bioactivity data?
- Methodology :
- Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent properties (e.g., logP, polar surface area) with bioactivity.
- Robust Regression Models : Address outliers in IC50 datasets using Huber loss functions.
- Meta-Analysis : Pool data from independent studies to identify consensus trends .
Comparación Con Compuestos Similares
To contextualize the properties of this compound, we compare it with structurally analogous derivatives, focusing on substituent variations and their implications.
Structural Analogues with Modified Sulfur-Containing Groups
4-Amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (CAS not provided)
- Molecular Formula : C₂₃H₂₈N₄O₃S
- Key Differences :
- Ethylsulfanyl vs. methylsulfanyl at position 2.
- 4-Methoxyphenyl vs. 3,4-dimethoxyphenyl at position 3.
- The single methoxy on the phenyl ring diminishes electron-donating effects compared to the 3,4-dimethoxy substitution, which may weaken π-π stacking or hydrogen-bonding interactions in biological systems .
Analogues with Alternative Core Structures
3-Methanesulfonyl-1,2-dihydro-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one and 1N-methanesulfonyl-2,3-dihydro-6-phenyl-5H-pyrrolo[2,3-g]quinolin-8-one
- Core Structure: Pyrroloquinolinone (vs. pyrimidoquinolinone).
- Key Differences :
- Methanesulfonyl group (electron-withdrawing) vs. methylsulfanyl (electron-donating).
- Pyrrolo ring fusion alters planarity and steric bulk.
- Implications :
Data Table: Comparative Analysis
Research Findings and Implications
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the primary compound enhances interactions with hydrophobic pockets in enzymes (e.g., kinases) due to its electron-rich aromatic system. Methylsulfanyl vs. ethylsulfanyl: The smaller methyl group minimizes steric hindrance, favoring tight binding in constrained active sites .
Crystallinity and Stability :
- Hydrogen-bonding networks in the primary compound (observed in crystal structures) improve thermal stability and shelf life compared to analogues lacking such interactions .
Synthetic Accessibility: Pyrroloquinolinone derivatives () require regioselective synthesis, whereas pyrimidoquinolinones (primary compound) may offer more straightforward functionalization due to their symmetric core .
Propiedades
IUPAC Name |
4-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-22(2)9-12-17(13(27)10-22)16(11-6-7-14(28-3)15(8-11)29-4)18-19(23)25-21(30-5)26-20(18)24-12/h6-8,16H,9-10H2,1-5H3,(H3,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOOEYPNPQREIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N=C(N=C3N2)SC)N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.